molecular formula C22H16N6O3 B140130 O-Desethyl Candesartan CAS No. 168434-02-4

O-Desethyl Candesartan

Cat. No. B140130
CAS RN: 168434-02-4
M. Wt: 412.4 g/mol
InChI Key: KLCPKPIDOPBIQW-UHFFFAOYSA-N
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Description

O-Desethyl Candesartan is a degradation impurity of Candesartan Cilexetil, a medication used primarily for heart failure and hypertension. Candesartan Cilexetil is a prodrug that is converted to its active metabolite, Candesartan, during absorption. It selectively blocks the angiotensin II receptor subtype 1 (AT1), which plays a significant role in the regulation of blood pressure and fluid balance .

Synthesis Analysis

The synthesis of O-Desethyl Candesartan, along with other impurities, has been documented in the literature. A study identified and characterized five potential degradation impurities in Candesartan Cilexetil tablets, including O-Desethyl Candesartan. The impurities were isolated using a combination of gradient reverse phase liquid chromatography and isocratic preparative liquid chromatography methods. The structural characterization was achieved through mass spectrometry, 1H/13C NMR, DEPT, and 2D NMR experiments. Synthetic preparations were also presented to confirm the structures of these impurities .

Molecular Structure Analysis

The molecular structure of O-Desethyl Candesartan was confirmed using single-crystal diffraction data. This technique allowed for an unambiguous determination of the compound's structure. The study provided a comprehensive characterization of the impurity, which is crucial for understanding its behavior and potential effects on the stability and efficacy of Candesartan Cilexetil formulations .

Chemical Reactions Analysis

The degradation of Candesartan Cilexetil to form O-Desethyl Candesartan and other impurities can occur under various conditions, such as exposure to light, heat, moisture, or certain chemicals. The identification and characterization of these impurities are essential for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the medication .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of O-Desethyl Candesartan are not detailed in the provided papers, the properties of the parent compound, Candesartan, are well-documented. Candesartan is highly protein-bound, has a small volume of distribution, and a half-life of approximately nine hours. It is known for its insurmountable blockade of the AT1 receptor and its slow dissociation from the receptor, which contributes to its antihypertensive efficacy . The physical and chemical properties of the impurities, including O-Desethyl Candesartan, would influence their pharmacokinetic and pharmacodynamic profiles, which are important considerations in drug development and regulatory assessments .

Scientific Research Applications

1. Identification in Stability and Degradation Studies

Research identified O-Desethyl Candesartan as a degradation product in stability studies of Candesartan Cilexetil tablets. These studies utilized advanced techniques like mass spectrometry and NMR for characterizing impurities, highlighting the role of O-Desethyl Candesartan in ensuring pharmaceutical quality and safety (Mohan et al., 2009).

2. Radiotracer Development for Imaging

In a novel application, O-Desethyl Candesartan was radiolabeled to develop tracers for imaging Angiotensin II type 1 (AT1) receptors. This was useful in studying the receptor distribution and function, particularly in renal tissues (Hadizad et al., 2009).

3. Pharmacokinetic and Pharmacodynamic Evaluation

O-Desethyl Candesartan has been involved in pharmacokinetic and pharmacodynamic studies. These studies assess the compound's behavior in the body, including absorption, distribution, metabolism, and elimination, crucial for drug development and therapeutic efficacy (Dudhipala & Veerabrahma, 2016).

4. Development of Novel Drug Delivery Systems

Research has focused on developing new drug delivery systems for O-Desethyl Candesartan to enhance bioavailability and therapeutic effectiveness. Examples include solid lipid nanoparticles and self-nanoemulsifying drug delivery systems (Joshi et al., 2023; AboulFotouh et al., 2017).

Safety and Hazards

O-Desethyl Candesartan should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and face protection should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPKPIDOPBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434746
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desethyl Candesartan

CAS RN

168434-02-4
Record name CV-15959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CV-15959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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